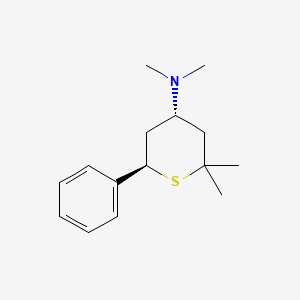
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine is an organic compound with a unique structure that includes a thian-4-amine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thian-4-amine core: This can be achieved through a series of cyclization reactions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Methylation: The final step involves the methylation of the nitrogen atoms to achieve the desired tetramethyl substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-amine core to a more saturated form.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism by which (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed effects.
類似化合物との比較
Similar Compounds
(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol: This compound has a similar core structure but differs in the functional groups attached.
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol: Another related compound with variations in the ring structure and functional groups.
Uniqueness
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine is unique due to its specific substitution pattern and the presence of the phenyl group. This gives it distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
81158-72-7 |
|---|---|
分子式 |
C15H23NS |
分子量 |
249.4 g/mol |
IUPAC名 |
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine |
InChI |
InChI=1S/C15H23NS/c1-15(2)11-13(16(3)4)10-14(17-15)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1 |
InChIキー |
UMHRCOJPJDEDKZ-UONOGXRCSA-N |
異性体SMILES |
CC1(C[C@H](C[C@@H](S1)C2=CC=CC=C2)N(C)C)C |
正規SMILES |
CC1(CC(CC(S1)C2=CC=CC=C2)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


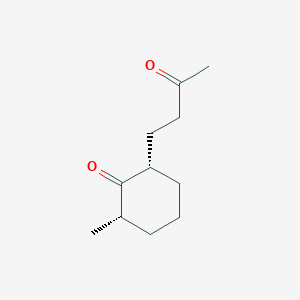
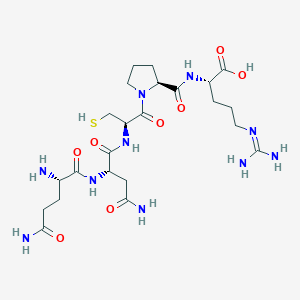

![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
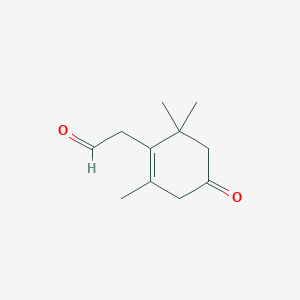
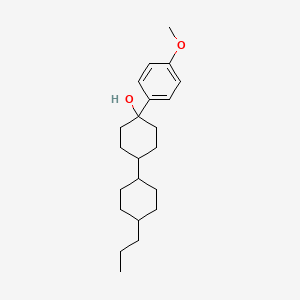
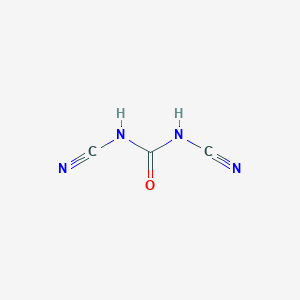
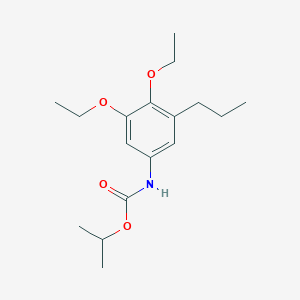
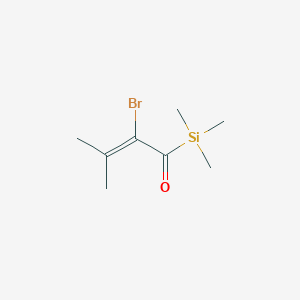
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)

![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

sulfanium iodide](/img/structure/B14422268.png)
